6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine and iodine substituents at the 6 and 4 positions, respectively .
Preparation Methods
The synthesis of 6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of a pyrazolopyridine precursor. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain the intermediate this compound . The reaction conditions often include the use of a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may involve continuous flow processes to ensure scalability and efficiency .
Chemical Reactions Analysis
6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen substituents.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used, but often include substituted pyrazolopyridines with diverse functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain of TRKs, the compound prevents their activation and subsequent signaling pathways, leading to reduced cancer cell growth .
Comparison with Similar Compounds
6-chloro-4-iodo-1H-pyrazolo[3,4-b]pyridine can be compared to other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the halogen substituents and has different biological activities.
6-chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the iodine atom, leading to different reactivity and applications.
4-iodo-1H-pyrazolo[3,4-b]pyridine:
The uniqueness of this compound lies in its dual halogen substitution, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2358694-07-0 |
---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
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